N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine
CAS No.: 915921-45-8
Cat. No.: VC2296192
Molecular Formula: C11H14FN3
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915921-45-8 |
|---|---|
| Molecular Formula | C11H14FN3 |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C11H14FN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) |
| Standard InChI Key | WJQCOAYHCQSXPZ-UHFFFAOYSA-N |
| SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)F |
| Canonical SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)F |
Introduction
Chemical Identity and Structure
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine is a chemical compound characterized by a benzimidazole core structure with specific functional group modifications. It is registered with CAS number 915921-45-8 and possesses a molecular formula of C11H14FN3 . The compound has a molecular weight of 207.25 g/mol as determined by standard chemical calculation methods .
Nomenclature and Identifiers
The compound is known by several systematic names in chemical databases and literature. The table below summarizes the key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 915921-45-8 |
| IUPAC Name | N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine |
| Molecular Formula | C11H14FN3 |
| Molecular Weight | 207.25 g/mol |
| InChI | InChI=1S/C11H14FN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11 |
| SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)F |
Structural Features
The compound consists of a benzimidazole core with a fluorine substituent at the 5-position of the benzene ring. Additionally, it contains an ethylamine side chain attached to the 2-position of the imidazole ring . This structural arrangement contributes to its unique chemical properties and potential biological activities.
The presence of the fluorine atom is particularly significant as it can enhance the compound's lipophilicity and bioavailability, potentially improving its interaction with biological targets. The nitrogen atoms in the imidazole ring and the amino group provide potential hydrogen bonding sites, which could be crucial for receptor interactions.
Physical and Chemical Properties
The physical and chemical properties of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine are influenced by its structural components, particularly the benzimidazole core and the fluorine substituent.
General Properties
While specific experimental data on the physical properties of this exact compound is limited in the search results, general properties can be inferred based on its structure and similar benzimidazole derivatives.
The compound likely exists as a solid at room temperature, with solubility characteristics influenced by the polar functional groups (amine, imidazole nitrogens) and the moderately lipophilic benzene ring with fluorine substituent. The presence of the fluorine atom typically enhances lipophilicity while also potentially affecting the compound's metabolic stability.
Chemical Reactivity
The reactivity of this compound is largely determined by its functional groups:
-
The secondary amine group (N-ethyl) can participate in nucleophilic reactions and can be further functionalized through alkylation or acylation.
-
The benzimidazole N-H can undergo tautomerization and may participate in hydrogen bonding interactions.
-
The fluorine substituent, being electron-withdrawing, affects the electron distribution in the aromatic ring, potentially influencing reaction rates and selectivity at various positions.
Structure-Activity Relationships
The biological activity of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine is likely influenced by its structural features, particularly when compared to related benzimidazole derivatives.
Impact of Fluorine Substitution
The fluorine substituent at the 5-position of the benzimidazole ring plays a significant role in the compound's properties. Fluorination can:
-
Enhance lipophilicity, potentially improving membrane permeability and bioavailability.
-
Increase metabolic stability by blocking potential sites of oxidative metabolism.
-
Alter the electronic properties of the aromatic ring, potentially affecting binding interactions with biological targets.
-
Modify the acid-base properties of neighboring functional groups.
Comparison with Related Compounds
The structural similarities and differences between N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine and related compounds provide insights into structure-activity relationships.
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]amine | Methyl group at 4-position instead of fluorine at 5-position | Decreased polarity, different electronic effects |
| N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine | Methyl group instead of fluorine at the same position | Different lipophilicity and metabolic profile |
| Unsubstituted benzimidazole | Lacks both the fluorine and the ethylamine side chain | Lower specificity for potential biological targets |
| Supplier Region | Package Options | Typical Purity |
|---|---|---|
| Maharashtra | Various | 95-99% |
| Telangana | Various | 95-99% |
| Karnataka | Various | 95-99% |
| Gujarat | Various | 95-99% |
| Other regions | Various | 95-99% |
Future Research Directions
Research on N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine and related benzimidazole derivatives continues to evolve, with several promising avenues for future investigation:
Pharmacokinetic Studies
Further research could explore the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion profiles. Understanding these parameters would be crucial for any potential therapeutic development.
Expanded Biological Activity Screening
Comprehensive screening against various biological targets could reveal new applications for this compound beyond the currently known activities of benzimidazole derivatives. This might include testing against emerging pathogens, resistant microorganisms, or novel cancer pathways.
Structure Optimization
Structure-activity relationship studies focusing on modifications to the core structure could lead to derivatives with enhanced potency, selectivity, or reduced toxicity. This might involve altering the position of the fluorine, modifying the ethylamine chain, or introducing additional functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume